Myristic acid-13C (CAS: 57677-52-8) is a stable isotope-labeled saturated fatty acid containing thirteen carbon-13 atoms. It serves as a critical tracer and internal standard for quantitative mass spectrometry (MS)-based research, particularly in metabolic flux analysis and lipidomics. Its primary function is to allow researchers to distinguish exogenously supplied myristic acid from the endogenous, unlabeled pool within a biological system, enabling precise tracking and quantification of its metabolic fate.
Substituting Myristic acid-13C with unlabeled myristic acid is unsuitable for tracer studies, as the unlabeled compound is indistinguishable from the naturally occurring analyte pool, making metabolic tracking impossible. While deuterated (²H) myristic acid is another common internal standard, it is known to exhibit chromatographic shifts, often eluting at a different time than the unlabeled analyte in LC-MS methods. This 'isotope effect' can compromise quantification accuracy by exposing the standard and analyte to different matrix effects during ionization. Carbon-13 labeling avoids this issue, ensuring near-perfect co-elution with the native compound and providing higher analytical reliability for precise quantification.
In liquid chromatography (LC), ¹³C-labeled internal standards exhibit virtually identical retention times to their unlabeled counterparts, ensuring they experience the same ionization conditions. In contrast, deuterated standards can have altered chromatographic retention due to the kinetic isotope effect, causing them to elute slightly earlier in reversed-phase LC. This separation can lead to differential matrix effects, where the standard and analyte are not ionized with the same efficiency, potentially compromising quantitative accuracy. Myristic acid-13C's co-elution minimizes this risk.
| Evidence Dimension | Chromatographic Co-elution |
| Target Compound Data | Virtually identical retention time to unlabeled myristic acid |
| Comparator Or Baseline | Deuterated (²H) myristic acid, which often exhibits a retention time shift (elutes earlier) |
| Quantified Difference | Qualitative but critical; avoids the chromatographic shift seen with deuterated analogs |
| Conditions | Reversed-phase liquid chromatography-mass spectrometry (LC-MS) |
Perfect co-elution is critical for accurate quantification as it ensures the internal standard and the analyte are affected by matrix suppression or enhancement effects equally.
In a lipidomics analysis of a large set of human plasma samples (n=101), normalization using a mixture of biologically generated ¹³C-labeled internal standards resulted in a significantly lower coefficient of variation (CV) compared to non-normalized data. The average CV for ions normalized by ¹³C-internal standards was 6.36%, a substantial improvement over the 11.01% average CV for the raw, non-normalized data. This demonstrates the ability of ¹³C-labeled standards to correct for analytical variability more effectively than other methods, such as total ion count normalization, and commercially available deuterated standard mixtures.
| Evidence Dimension | Coefficient of Variation (CV%) in Lipid Quantification |
| Target Compound Data | 6.36% (Average CV% for ions normalized by ¹³C-IS) |
| Comparator Or Baseline | 11.01% (Average CV% for non-normalized raw data) |
| Quantified Difference | 42% reduction in analytical variability vs. raw data |
| Conditions | LC-MS lipidomics analysis of 101 human plasma samples |
Lower analytical variability means higher precision and more reliable quantification, which is crucial for identifying subtle but significant metabolic changes in clinical or biological research.
Uniformly ¹³C-labeled fatty acids are essential for distinguishing between fatty acids synthesized *de novo* versus those taken up from external sources. For example, in studies using ¹³C₆-glucose as a precursor, myristate (C14:0) was observed to be almost exclusively derived from *de novo* synthesis, as indicated by a very low intensity of the unlabeled (M+0) isotopologue compared to labeled forms. A single-position label (e.g., Myristic acid-1-¹³C) would not provide this comprehensive insight into the assembly of the entire carbon backbone, as the label can be lost after a single round of beta-oxidation.
| Evidence Dimension | Information on Carbon Source |
| Target Compound Data | Provides mass isotopologue distribution for the entire 14-carbon backbone, enabling clear distinction of de novo synthesis from uptake. |
| Comparator Or Baseline | Single-labeled (e.g., 1-¹³C) or unlabeled myristic acid, which cannot distinguish uptake from synthesis or track the full carbon skeleton through metabolic cycles. |
| Quantified Difference | Qualitative; enables pathway analysis impossible with other forms. |
| Conditions | Single-cell isotope tracing (¹³C-SpaceM) using ¹³C₆-glucose in cancer cell models. |
For researchers studying metabolic pathways like de novo lipogenesis or fatty acid elongation, uniform labeling is the only way to track the entire carbon skeleton and accurately model metabolic flux.
For studies requiring accurate measurement of myristic acid in complex biological matrices like plasma, Myristic acid-13C serves as a superior internal standard. Its chemical and chromatographic identity with the unlabeled analyte minimizes variability from sample extraction and matrix effects, leading to more precise and reproducible quantification than is often achievable with deuterated standards.
When the research goal is to trace the complete metabolic fate of myristic acid—including its incorporation, elongation, or breakdown via beta-oxidation—the uniformly labeled Myristic acid-13C is the appropriate tool. It allows for the tracking of the entire carbon backbone through multiple metabolic steps, providing data that is unobtainable with single-position labels.
In research focused on diseases involving altered lipid metabolism, such as cancer or metabolic syndrome, Myristic acid-13C can be used to unambiguously differentiate between endogenous lipid pools and exogenously supplied fatty acids. This allows for clear insights into the dynamics of fatty acid uptake and synthesis under various physiological or pathological conditions.
Irritant